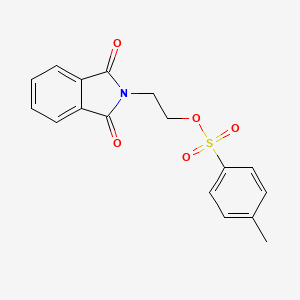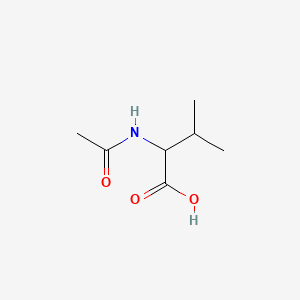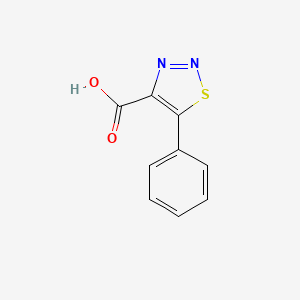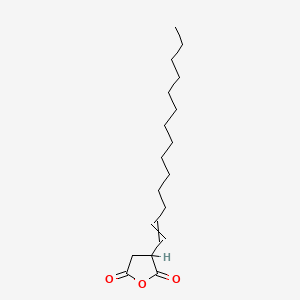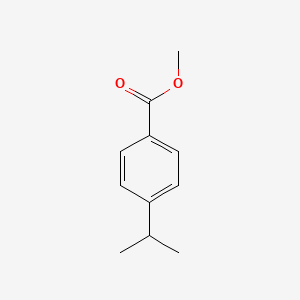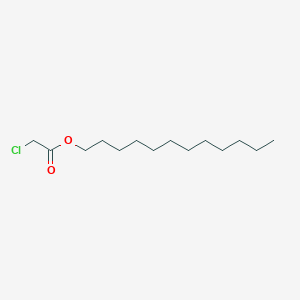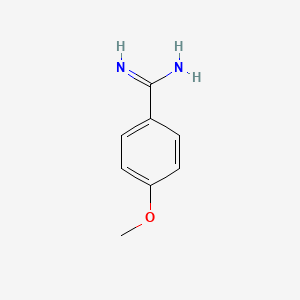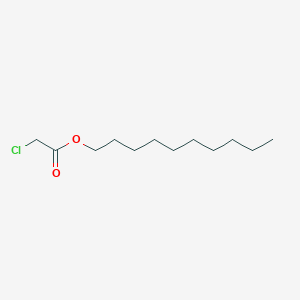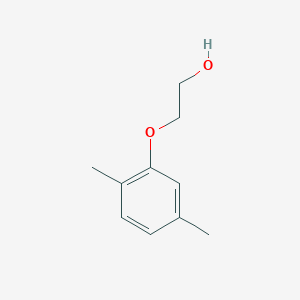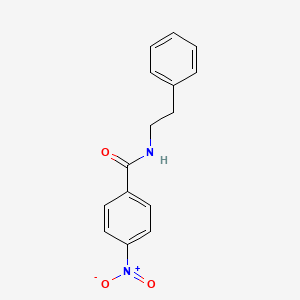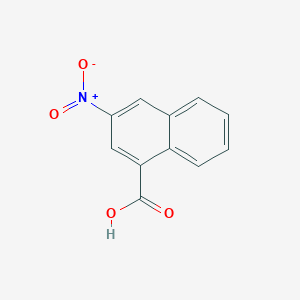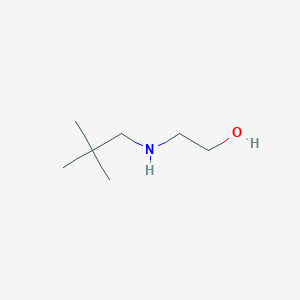
2-(Neopentylamino)ethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electrochemiluminescence
- Electrochemiluminescence Systems : Studies have explored the use of 2-(dibutylamino)ethanol (DBAE), a related compound, in electrochemiluminescence (ECL) systems. For instance, DBAE has been reported to be more efficient than tripropylamine (TPrA) for ECL of Ru(bpy) 3 2+. This suggests potential applications in analytical chemistry, particularly in the sensitive detection of substances like dopamine through the inhibition of ECL signals (Xue et al., 2009).
- ECL Intensity Enhancement : Another study found that using 2-(dibutylamino)ethanol in ECL with Ru(phen)(3)(2+) resulted in significantly enhanced ECL emission intensity, demonstrating its utility in analytical chemistry and potentially improving the sensitivity and range of ECL-based assays (Parveen et al., 2013).
Pharmacokinetics and Drug Interactions
- Ethanol and Drug Interactions : Research on ethanol, a core component of 2-(Neopentylamino)ethanol, has highlighted its interactions with various drugs and biological systems. This includes its metabolism by alcohol dehydrogenase and cytochrome P450, and its potential pharmacokinetic and pharmacodynamic interactions with other substances (Chan & Anderson, 2014).
Solvent Properties and Applications
- Solvent-Free Alkanolamines : Research comparing solvent-free alkanolamines, including 2-(isopropylamino)ethanol, a structural isomer of 2-(Neopentylamino)ethanol, with aqueous monoethanolamine (MEA) in CO2 absorption, indicates the potential of these compounds as efficient absorbents for CO2 capture. This highlights their relevance in environmental applications such as greenhouse gas control (Barzagli et al., 2016).
Eigenschaften
IUPAC Name |
2-(2,2-dimethylpropylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6-8-4-5-9/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPDACKXWMOHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288256 | |
| Record name | 2-(neopentylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Neopentylamino)ethanol | |
CAS RN |
7403-68-1 | |
| Record name | NSC55114 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(neopentylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)
![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)
